5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
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Overview
Description
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile is a halogenated aromatic compound characterized by the presence of a bromine atom, a pentafluoroethyl group, and a cyano group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including halogenation and nucleophilic substitution reactions. One common method involves the bromination of 3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile under controlled conditions. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxides and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Cyanides, amines, and other substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may serve as precursors for the development of new drugs targeting various diseases.
Industry: The compound finds applications in the chemical industry, where it is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
3-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
1-bromo-3-(pentafluoroethyl)benzene
Uniqueness: 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
2445790-95-2 |
---|---|
Molecular Formula |
C8H2BrF5N2 |
Molecular Weight |
301 |
Purity |
95 |
Origin of Product |
United States |
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